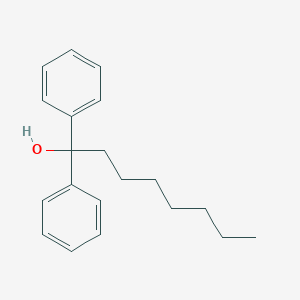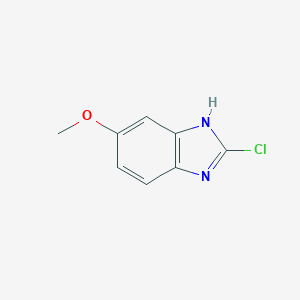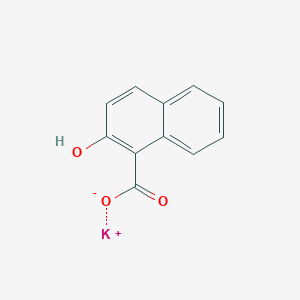![molecular formula C4H3N5O2 B098797 [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide CAS No. 16206-18-1](/img/structure/B98797.png)
[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has unique properties that make it a promising candidate for use in scientific research.
Mecanismo De Acción
The mechanism of action of [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide involves the inhibition of bacterial and fungal growth by disrupting the cell membrane and cell wall. This compound has also been shown to inhibit the activity of certain enzymes, which can lead to the death of the microorganisms.
Biochemical and Physiological Effects:
Studies have shown that [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide has no significant toxic effects on mammalian cells. It has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide in lab experiments is its ability to inhibit the growth of microorganisms without significant toxic effects on mammalian cells. However, the compound has limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide. One possible direction is the development of new antibiotics and antifungal agents based on this compound. Another direction is the study of its antioxidant properties and its potential use in the treatment of oxidative stress-related diseases. Additionally, further research can be done to improve the solubility of the compound in water, making it easier to work with in lab experiments.
Métodos De Síntesis
The synthesis of [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide can be achieved through various methods, including the reaction of 5-aminopyrimidine-2,4-dione with nitrous acid, followed by the reaction with hydroxylamine hydrochloride. Another method involves the reaction of 2,4-diaminopyrimidine with nitrous acid, followed by the reaction with hydroxylamine hydrochloride.
Aplicaciones Científicas De Investigación
[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial and antifungal properties, making it a promising candidate for use in the development of new antibiotics and antifungal agents.
Propiedades
Número CAS |
16206-18-1 |
|---|---|
Nombre del producto |
[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide |
Fórmula molecular |
C4H3N5O2 |
Peso molecular |
153.1 g/mol |
Nombre IUPAC |
1-oxido-[1,2,5]oxadiazolo[3,4-d]pyrimidin-1-ium-7-amine |
InChI |
InChI=1S/C4H3N5O2/c5-3-2-4(7-1-6-3)8-11-9(2)10/h1H,(H2,5,6,7,8) |
Clave InChI |
JNHUWRBYGRSWFF-UHFFFAOYSA-N |
SMILES |
C1=NC2=NO[N+](=C2C(=N1)N)[O-] |
SMILES canónico |
C1=NC2=NO[N+](=C2C(=N1)N)[O-] |
Otros números CAS |
16206-18-1 |
Sinónimos |
7-Amino-[1,2,5]oxadiazolo[3,4-d]pyrimidine 1-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



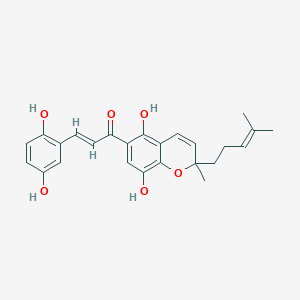

![[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B98718.png)
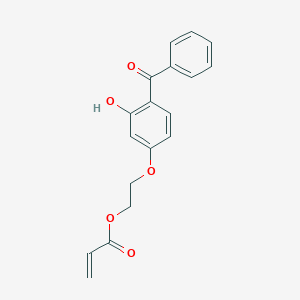
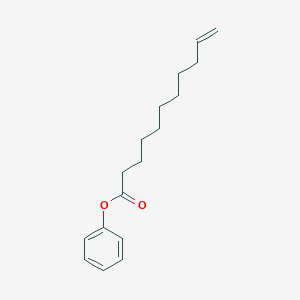
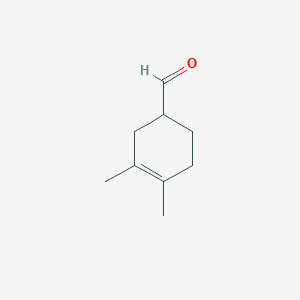
![Hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]-](/img/structure/B98729.png)

